molecular formula C10H6BrN3O3 B572772 2-(3-broMophenoxy)-5-nitropyriMidine CAS No. 1292515-67-3

2-(3-broMophenoxy)-5-nitropyriMidine

Cat. No.: B572772
CAS No.: 1292515-67-3
M. Wt: 296.08
InChI Key: LYKUIDWPGKFLLE-UHFFFAOYSA-N
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Description

Chemical Identity: 2-(3-Bromophenoxy)-5-nitropyridine (CAS: 927633-83-8) is a nitro-substituted pyridine derivative with a 3-bromophenoxy group at position 2 and a nitro group at position 3. Its molecular formula is C₁₁H₇BrN₂O₃, and its SMILES notation is C1=CC(=C(C=C1)Br)OC2=NC=C(C=C2)N+[O-] .

Properties

CAS No.

1292515-67-3

Molecular Formula

C10H6BrN3O3

Molecular Weight

296.08

IUPAC Name

2-(3-bromophenoxy)-5-nitropyrimidine

InChI

InChI=1S/C10H6BrN3O3/c11-7-2-1-3-9(4-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H

InChI Key

LYKUIDWPGKFLLE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)OC2=NC=C(C=N2)[N+](=O)[O-]

Synonyms

2-(3-broMophenoxy)-5-nitropyriMidine

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic substitution is a cornerstone for introducing phenoxy groups into pyrimidine systems. The synthesis of 2-(3-bromophenoxy)-5-nitropyrimidine can be approached by substituting a leaving group (e.g., chlorine) at the 2-position of a pre-nitrated pyrimidine intermediate.

Example Protocol (adapted from CN104447570A):

  • Synthesis of 2-Chloro-5-Nitropyrimidine :
    • Begin with 2-hydroxypyrimidine, which is nitrated at the 5-position using a mixture of nitric acid and sulfuric acid.
    • Convert the hydroxyl group to a chloro substituent via treatment with phosphorus oxychloride (POCl₃) and triethylamine, yielding 2-chloro-5-nitropyrimidine.
  • Substitution with 3-Bromophenol :
    • React 2-chloro-5-nitropyrimidine with 3-bromophenol in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at 80–100°C for 12–24 hours.

Key Considerations :

  • The nitro group at position 5 deactivates the pyrimidine ring, necessitating elevated temperatures for substitution.
  • Yields for analogous NAS reactions in pyrimidines range from 60–85%, depending on the electron-withdrawing effects of substituents.

Direct Nitration of 2-(3-Bromophenoxy)Pyrimidine

Nitration Conditions and Regioselectivity

Introducing the nitro group after etherification avoids competing reactions during substitution. The 3-bromophenoxy group acts as an ortho/para-directing moiety, favoring nitration at the 5-position due to the electronic influence of the pyrimidine nitrogens.

Protocol (informed by CN106187867A and CN103664757A):

  • Synthesis of 2-(3-Bromophenoxy)Pyrimidine :
    • React 2-chloropyrimidine with 3-bromophenol in the presence of NaOH (50% aqueous) at 120°C for 6 hours.
  • Nitration with Mixed Acid :
    • Treat 2-(3-bromophenoxy)pyrimidine with fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C for 2 hours, followed by gradual warming to room temperature.

Data Table 1: Nitration Efficiency Under Varied Conditions

Nitrating Agent Temperature (°C) Time (h) Yield (%) Regioselectivity (5-Nitro)
HNO₃/H₂SO₄ 0–5 2 72 >95%
Acetyl Nitrate 25 4 65 85%
Peracetic Acid 40 6 58 78%

Analysis :

  • The mixed acid system achieves superior regioselectivity and yield due to enhanced electrophilic nitronium ion (NO₂⁺) generation.
  • Higher temperatures with peracetic acid lead to side reactions, reducing yield.

One-Pot Condensation Approaches

Malonaldehyde-Amidine Cyclization

Inspired by CN110642788A, this method constructs the pyrimidine ring with pre-installed substituents.

Protocol :

  • Condensation Reaction :
    • React 3-bromophenoxyacetylene with nitro-malonaldehyde in the presence of ammonium acetate under refluxing ethanol.
  • Cyclization :
    • Heat the intermediate at 120°C for 8 hours to form the pyrimidine ring.

Challenges :

  • Low yields (30–45%) due to competing polymerization of malonaldehyde.
  • Requires rigorous purification via column chromatography.

Comparative Analysis of Methodologies

Data Table 2: Synthetic Routes and Performance Metrics

Method Steps Total Yield (%) Purity (%) Scalability
NAS (Chloropyrimidine Route) 3 68 98 High
Direct Nitration Post-Etherification 2 72 95 Moderate
One-Pot Condensation 1 38 85 Low

Advantages and Limitations :

  • NAS Route : High scalability and purity but requires handling of corrosive POCl₃.
  • Direct Nitration : Efficient regioselectivity but sensitive to temperature control.
  • One-Pot Condensation : Streamlined process but impractical for industrial-scale synthesis.

Mechanistic Insights and Optimization

Role of Solvent in NAS Reactions

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of 3-bromophenoxide ions, improving substitution efficiency.

Example :

  • Substitution in DMF at 100°C achieves 85% conversion vs. 60% in THF under identical conditions.

Nitration Kinetics

The nitro group’s electron-withdrawing nature slows subsequent reactions, necessitating stoichiometric excess of nitrating agents.

Optimization Tip :

  • Incremental addition of nitric acid minimizes side reactions like oxidative bromine loss.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenoxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various chemical transformations.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, leading to a wide range of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the bromophenoxy group.

    Reduction: Amino derivatives of the nitropyrimidine ring.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-(3-Bromophenoxy)-5-nitropyrimidine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound can be used to study the effects of bromophenoxy and nitropyrimidine derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-bromophenoxy)-5-nitropyrimidine involves its interaction with specific molecular targets. The bromophenoxy group can participate in various binding interactions, while the nitropyrimidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features :

  • The pyridine ring provides aromaticity and electron-withdrawing characteristics due to the nitro group.

Comparison with Structural Analogs

Halogen-Substituted Phenoxy Derivatives

Compound CAS Number Molecular Weight Substituent Key Properties/Applications
2-(3-Bromophenoxy)-5-nitropyridine 927633-83-8 296.10 g/mol 3-Br, 5-NO₂ Potential use in cross-coupling reactions
2-(4-Chlorophenoxy)-5-nitropyridine 28232-30-6 250.64 g/mol 4-Cl, 5-NO₂ Melting point: 93°C; used as a synthetic intermediate

Key Differences :

  • Electron Effects : Bromine’s higher electronegativity compared to chlorine may enhance electrophilic substitution reactivity.

Pyridine Derivatives with Alternative Substituents

Compound CAS Number Substituents Applications/Reactivity
2-(Difluoromethoxy)-5-nitropyridine - 2-OCHF₂, 5-NO₂ Pd-catalyzed fluoro-carbonylation; stable CO surrogate
3-Bromo-2-hydrazinyl-5-nitropyridine - 3-Br, 2-NHNH₂, 5-NO₂ Research applications in hydrazine-based syntheses
2-[(2-Aminoethyl)amino]-5-nitropyridine 29602-39-9 2-NHCH₂CH₂NH₂, 5-NO₂ Laboratory chemical; irritant (H315, H319)

Functional Group Impact :

  • Amino/Hydrazine Groups: Increase nucleophilicity, enabling use in peptide synthesis or bioconjugation .
  • Fluorinated Groups : Enhance stability in catalytic applications (e.g., 2-(difluoromethoxy)-5-nitropyridine avoids gaseous CO use) .

Complex Derivatives with Extended Substituents

Compound Molecular Weight Structural Features Potential Applications
2-{2-(tert-Butyl)-4-[(5-nitro-2-pyridyl)oxy]phenoxy}-5-nitropyridine 410.38 g/mol tert-Butyl, dual phenoxy/nitro groups Material science intermediates

Notable Characteristics:

  • Increased steric hindrance from tert-butyl groups may reduce reactivity but improve thermal stability.
  • Dual nitro groups could enhance electron-deficient character for charge-transfer complexes .

Pd-Catalyzed Reactions

  • 2-(3-Bromophenoxy)-5-nitropyridine: Bromine enables cross-coupling (e.g., Suzuki-Miyaura), while the nitro group stabilizes transition states .
  • 2-(Difluoromethoxy)-5-nitropyridine : Acts as a CO-free fluoro-carbonylation reagent, producing acyl fluorides in >99% yield .

Comparison :

  • Bromophenoxy derivatives are less reactive than fluorinated analogs in carbonylation but offer versatility in aryl-iodide functionalization .

MALDI Matrix Potential

  • 2-(2-Aminoethylamino)-5-nitropyridine: Used in negative-ion mode MALDI for phosphatidylethanolamine detection due to vacuum stability .
  • 2-(3-Bromophenoxy)-5-nitropyridine: Unreported as a MALDI matrix but shares nitro-group stability; bromine may interfere with sublimation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-bromophenoxy)-5-nitropyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A microwave-assisted nucleophilic aromatic substitution (SNAr) protocol is effective for analogous compounds. For example, substituting 2-chloro-5-nitropyridine with phenols under microwave irradiation (e.g., 100–150°C, 30–60 min) yields >90% product . For 3-bromophenol, optimize solvent polarity (e.g., DMF or DMSO), base (K₂CO₃), and stoichiometry (1:1.1 pyridine:phenol ratio). Monitor purity via TLC and confirm using HPLC (C18 column, acetonitrile/water gradient).

Q. What spectroscopic techniques are most effective for characterizing 2-(3-bromophenoxy)-5-nitropyridine, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • ¹H-NMR : Expect aromatic proton signals between δ 7.2–8.5 ppm. Coupling constants (e.g., J = 2.0–8.0 Hz) reveal substituent positions. For example, para-substituted pyridines show doublets (J ≈ 2.0 Hz) .
  • MS (ESI+) : Parent ion [M+H]⁺ at m/z 295 (C₁₁H₈BrN₂O₃⁺). Confirm fragmentation patterns (e.g., loss of NO₂ or Br groups).
  • IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-O-C stretching (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the position of the bromine substituent on the phenoxy group influence the electronic properties and reactivity of 2-(bromophenoxy)-5-nitropyridine derivatives?

  • Methodological Answer : The bromine position alters electron-withdrawing effects. For 3-bromophenoxy derivatives, meta-substitution reduces resonance stabilization compared to para-substituted analogs, increasing electrophilicity at the pyridine ring. Computational studies (DFT, HOMO-LUMO gaps) can quantify this effect. Compare Hammett σ values: σ_meta (Br) = 0.39 vs. σ_para (Br) = 0.23, indicating stronger electron withdrawal in the meta position .

Q. What strategies can mitigate competing side reactions during the nucleophilic aromatic substitution of halogenated pyridines with substituted phenols?

  • Methodological Answer :

  • Activation : Use electron-deficient pyridines (e.g., 5-nitro group) to enhance leaving group displacement.
  • Microwave Irradiation : Reduces reaction time, minimizing decomposition (e.g., nitro group reduction or C-O bond cleavage) .
  • Protection/Deprotection : Protect phenol -OH groups if using polyfunctional substrates.

Q. How can researchers resolve discrepancies in reported reaction yields for similar nitropyridine derivatives across different studies?

  • Methodological Answer : Systematically evaluate:

  • Scale Effects : Small-scale reactions (≤1 mmol) may overestimate yields due to purification losses.
  • Analytical Consistency : Cross-validate yields via gravimetry, NMR integration, and HPLC .
  • Byproduct Identification : Use LC-MS to detect trace impurities (e.g., di-substituted byproducts or hydrolysis products).

Data Contradiction Analysis

Q. Why do computational predictions of nitro group reactivity sometimes conflict with experimental results in 2-(3-bromophenoxy)-5-nitropyridine?

  • Methodological Answer : Discrepancies arise from solvent effects and transition-state stabilization not modeled in gas-phase DFT. For example, polar aprotic solvents stabilize charge-separated intermediates, accelerating SNAr. Validate predictions with kinetic studies (e.g., variable-temperature NMR) .

Research Optimization

Q. What purification techniques are most effective for isolating 2-(3-bromophenoxy)-5-nitropyridine from complex reaction mixtures?

  • Methodological Answer :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:3). Monitor fractions by UV (λ ≈ 270 nm for nitropyridines).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (>99% by DSC).

Analytical Challenges

Q. How can researchers distinguish between regioisomers (e.g., 3-bromo vs. 4-bromo phenoxy derivatives) using spectroscopic data?

  • Methodological Answer :

  • NOESY NMR : Correlate spatial proximity of bromophenoxy protons to pyridine protons.
  • ¹³C-NMR : Carbon chemical shifts differ by ~2–5 ppm for meta vs. para substituents .

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